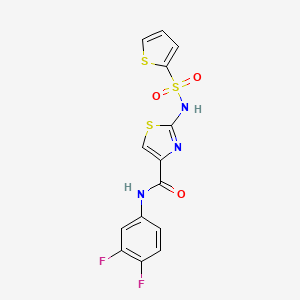![molecular formula C16H17NO5 B6531138 {[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate CAS No. 1794914-60-5](/img/structure/B6531138.png)
{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One common method for synthesizing similar compounds involves the Suzuki–Miyaura coupling . This reaction is widely used in carbon–carbon bond forming reactions due to its mild and functional group tolerant reaction conditions .Chemical Reactions Analysis
The chemical reactions involving “{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate” would depend on the specific conditions and reagents used. As mentioned earlier, one potential reaction could be the Suzuki–Miyaura coupling .Mécanisme D'action
The mechanism of action would depend on the specific use of “{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate”. In the case of the Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Safety and Hazards
Orientations Futures
The future directions for research on “{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate” would likely involve further exploration of its synthesis, properties, and potential applications. The Suzuki–Miyaura coupling and other palladium-catalyzed cross-coupling reactions continue to be areas of active research .
Propriétés
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-14-7-3-2-5-12(14)9-16(19)22-11-15(18)17-10-13-6-4-8-21-13/h2-8H,9-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZWQDRRMZVQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6531058.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6531067.png)
![1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6531072.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6531077.png)
![ethyl 3,4-dimethyl-2-[(1,2-oxazole-5-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6531081.png)
![N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide](/img/structure/B6531091.png)
![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531103.png)
![1-[4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B6531107.png)
![1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6531115.png)
![4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one](/img/structure/B6531123.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine](/img/structure/B6531126.png)
![[(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531147.png)

